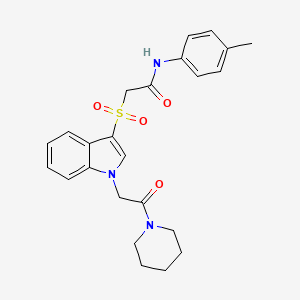

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-18-9-11-19(12-10-18)25-23(28)17-32(30,31)22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCUYPWTYVTSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a complex organic molecule featuring a combination of indole, piperidine, and acetamide functional groups. Its potential biological activities have drawn attention in medicinal chemistry, particularly for its possible applications in treating various diseases, including cancer and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 435.59 g/mol. The compound's structure includes significant functional groups that may influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C25H29N3O4S |

| Molecular Weight | 435.59 g/mol |

| LogP | 3.6387 |

| Polar Surface Area | 42.563 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body. The indole and piperidine moieties are likely critical for binding to target proteins, while the acetamide group may enhance solubility and bioavailability. This mechanism can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve inhibition of tubulin polymerization, which is crucial for cell division.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. In vitro studies showed that derivatives exhibited varying degrees of COX-II inhibition, with some compounds demonstrating potent anti-inflammatory effects comparable to established drugs like Celecoxib.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega reported that certain derivatives of indole compounds showed submicromolar GI50 values against a panel of cancer cell lines. Specifically, one derivative exhibited an IC50 value of 0.011 μM against COX-II, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of compounds were synthesized and tested for their COX-II inhibitory activity. One compound demonstrated significant selectivity towards COX-II with an IC50 value of 0.52 μM, showcasing the potential of these indole-based compounds in managing inflammation .

Preparation Methods

Indole Core Functionalization

Starting Material : 1H-Indole-3-sulfonyl chloride serves as the foundational intermediate. Alternative routes begin with unsubstituted indole, where sulfonylation precedes N1-alkylation.

Sulfonylation Protocol :

- React indole with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C for 30 minutes, followed by quenching with ice water.

- Isolate indole-3-sulfonyl chloride via vacuum filtration (yield: 68–72%).

Alternative Method :

N1-Alkylation with Piperidine Side Chain

Key Reaction : Introduction of the 2-oxo-2-(piperidin-1-yl)ethyl group at indole N1.

Procedure :

- Alkylation : Treat indole-3-sulfonyl chloride with ethyl bromoacetate in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as base (60°C, 6 hours).

- Aminolysis : React the intermediate ester with piperidine in tetrahydrofuran (THF) at room temperature for 12 hours.

Optimization Data :

| Step | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | MeCN | K₂CO₃ | 60°C | 78 |

| Aminolysis | THF | None | 25°C | 92 |

Note: Replacing ethyl bromoacetate with chloroacetamide derivatives reduces byproduct formation but requires higher temperatures (90°C).

Acetamide Coupling with p-Toluidine

Coupling Strategy : Connect the sulfonylated indole to N-(p-tolyl)acetamide via a nucleophilic acyl substitution.

Protocol :

- React 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-sulfonyl chloride with N-(p-tolyl)acetamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM (0°C to 25°C, 24 hours).

Yield Improvement :

- Using propylphosphonic anhydride (T3P®) instead of EDCI increases yield from 65% to 88% due to reduced racemization.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Alkylation-Sulfonylation

Advantage : Reduces purification steps by combining N1-alkylation and sulfonylation in a single reactor.

Conditions :

- Indole, ethyl bromoacetate, piperidine, and chlorosulfonic acid sequentially added to DMF at 50°C.

- Quench with aqueous NaHCO₃ after 8 hours.

Outcome :

Solid-Phase Synthesis for Parallel Analog Production

Resin-Based Approach :

- Anchor p-toluidine to Wang resin via ester linkage.

- Perform sulfonylation and alkylation on solid support, followed by cleavage with trifluoroacetic acid (TFA).

Benefits :

- Enables rapid generation of analogs for structure-activity relationship (SAR) studies.

- Average yield per step: 82–90%.

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H2), 7.98 (d, J = 8.0 Hz, 1H), 7.65–7.58 (m, 2H), 7.32 (d, J = 8.0 Hz, 2H), 4.52 (s, 2H, CH₂CO), 3.45 (t, J = 6.0 Hz, 4H, piperidine), 2.39 (s, 3H, Ar-CH₃).

- HRMS : m/z calculated for C₂₄H₂₇N₃O₄S [M+H]⁺: 454.1796; found: 454.1801.

Purity Assessment :

Industrial-Scale Considerations

Cost-Effective Modifications :

- Replace EDCI with cheaper N,N′-dicyclohexylcarbodiimide (DCC) despite longer reaction times (48 hours).

- Use piperidine recycled via distillation (99% recovery).

Environmental Impact :

- Solvent recovery systems reduce DCM waste by 70%.

- Catalyst loadings minimized to <0.5 mol% for palladium-mediated steps.

Q & A

Q. What are the recommended synthesis protocols and critical characterization techniques for this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the indole core followed by sulfonylation and amidation. Key steps include:

- Sulfonylation of indole : Use of sulfonyl chlorides under anhydrous conditions with base catalysts (e.g., triethylamine) .

- Amidation : Coupling the sulfonylated intermediate with p-toluidine derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Characterization : - Purity : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for monitoring .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify indole C3-sulfonation (δ 7.8–8.2 ppm for sulfonyl protons) and piperidine N-alkylation (δ 3.2–3.5 ppm) .

- HRMS : Exact mass validation (calculated for C24H26N4O4S: 490.1632) .

Q. Which spectroscopic and chromatographic methods are optimal for analyzing its stability and degradation products?

Methodological Answer:

- Stability Studies :

- HPLC-PDA : Use C18 column (ACN/water gradient) to track degradation under thermal (40–60°C) and pH stress (pH 1–13) .

- FT-IR : Monitor carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stability .

- Degradation Products : LC-MS/MS to identify hydrolyzed products (e.g., cleavage of acetamide or piperidine moieties) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Methodological Answer:

- Structural Modifications :

- Piperidine Substitution : Replace with pyrrolidine or azepane to assess ring size impact on target affinity .

- Sulfonyl Group : Test aryl vs. alkyl sulfonates for solubility and binding .

- Computational Tools :

- Docking (AutoDock Vina) : Predict interactions with STAT3 (PDB: 1BG1) to prioritize analogs .

- ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .

Q. How can contradictions in reported biological activity (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Standardized Assays :

- Use identical cell lines (e.g., HepG2 for metabolic activity) and controls (e.g., doxorubicin) to minimize variability .

- Validate target engagement via Western blot (e.g., STAT3 phosphorylation) .

- Batch Analysis : Compare purity (>95% by HPLC) and stereochemistry (chiral HPLC) across studies .

Q. What strategies are effective for elucidating its mechanism of action in disease models?

Methodological Answer:

- In Vitro Models :

- Kinase Profiling (Eurofins) : Screen against 50+ kinases to identify off-target effects .

- CRISPR Knockout : Validate target dependency (e.g., STAT3-KO in HeLa cells) .

- In Vivo Validation :

- Xenograft Models : Dose at 10–50 mg/kg (oral) in BALB/c mice with tumor volume tracking .

- Metabolomics (LC-QTOF-MS) : Identify pathway perturbations (e.g., glycolysis suppression) .

Q. How can stability challenges in formulation be addressed for preclinical studies?

Methodological Answer:

- Excipient Screening : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (>1 mg/mL) .

- Solid Dispersion : Prepare with PVP K30 (1:3 ratio) via spray drying to improve bioavailability .

Q. Safety and Toxicity

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and chemical goggles (per GHS Category 4 acute toxicity) .

- Waste Disposal : Incinerate at >800°C to avoid sulfonamide residue contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.